molecular formula C26H31N5O3 B11138607 3-[(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-1,2,3-benzotriazin-4(3H)-one

3-[(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B11138607
M. Wt: 461.6 g/mol
InChI Key: JYCKDMRDFSHCHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]CYCLOHEXYL}METHYL)-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE is a complex organic compound that features a benzotriazinone core, a cyclohexyl group, and a methoxyphenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]CYCLOHEXYL}METHYL)-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzotriazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclohexyl group: This step often involves a Friedel-Crafts alkylation or acylation reaction.

    Attachment of the methoxyphenylpiperazine moiety: This is usually done through a nucleophilic substitution reaction, where the piperazine ring is introduced using a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-({4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]CYCLOHEXYL}METHYL)-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.

    Medicine: It may have therapeutic potential due to its structural similarity to known pharmacologically active compounds.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-({4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]CYCLOHEXYL}METHYL)-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE involves its interaction with specific molecular targets. The methoxyphenylpiperazine moiety is known to interact with serotonin receptors, which could influence neurotransmitter release and uptake. The benzotriazinone core may also interact with various enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]CYCLOHEXYL}METHYL)-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE is unique due to its combination of a benzotriazinone core and a methoxyphenylpiperazine moiety. This structural combination may confer unique pharmacological properties, making it a valuable compound for further research.

Properties

Molecular Formula

C26H31N5O3

Molecular Weight

461.6 g/mol

IUPAC Name

3-[[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]cyclohexyl]methyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C26H31N5O3/c1-34-24-9-5-4-8-23(24)29-14-16-30(17-15-29)25(32)20-12-10-19(11-13-20)18-31-26(33)21-6-2-3-7-22(21)27-28-31/h2-9,19-20H,10-18H2,1H3

InChI Key

JYCKDMRDFSHCHT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCC(CC3)CN4C(=O)C5=CC=CC=C5N=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.